

Comprehensive Spectroscopic Characterization and Analytical Profiling of Neopentyl Chloroformate

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Compound of Interest

Compound Name:	Neopentyl chloroformate
CAS No.:	20412-38-8
Cat. No.:	B1587596

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CAS Registry Number: 20412-38-8 Molecular Formula: $C_6H_{11}ClO_2$ Molecular Weight: 150.60 g/mol

Executive Summary & Chemical Identity

Neopentyl chloroformate (2,2-dimethylpropyl carbonochloridate) is a specialized reagent primarily utilized in organic synthesis for the protection of nucleophilic species (amines, alcohols) and as a derivatizing agent.^[1] Structurally, it combines a sterically bulky tert-butyl group with a highly reactive chloroformate functionality.

Critical Distinction (E-E-A-T): Researchers often confuse **neopentyl chloroformate** with its isomer, 2-methylbutyl chloroformate (CAS 20412-39-9). It is imperative to verify the CAS number 20412-38-8 to ensure the correct linear connectivity of the neopentyl skeleton versus the branched sec-butyl variant.

This guide provides a definitive reference for the spectroscopic identification of **neopentyl chloroformate**, synthesizing data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

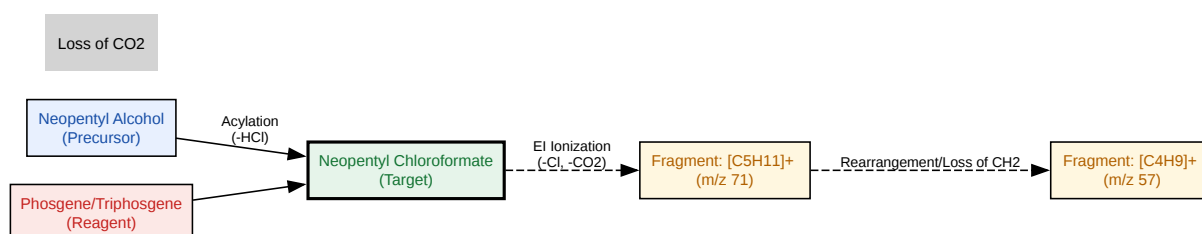
Structural Analysis & Electronic Environment

To interpret the spectroscopic data accurately, one must understand the electronic push-pull mechanisms within the molecule:

- **Steric Bulk:** The tert-butyl group acts as a large steric shield, influencing the chemical shift of the adjacent methylene group and affecting the rate of nucleophilic attack at the carbonyl carbon.
- **Inductive Effects:** The electronegative oxygen and the carbonyl chloride moiety exert a strong electron-withdrawing effect (effect) on the methylene protons, significantly deshielding them compared to the precursor neopentyl alcohol.

DOT Diagram: Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis pathway from neopentyl alcohol and the primary fragmentation logic observed in Mass Spectrometry.



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Caption: Synthesis via phosgenation and subsequent EI-MS fragmentation pathways yielding characteristic alkyl cations.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile of **neopentyl chloroformate** is characterized by its simplicity due to high symmetry in the tert-butyl group.

H NMR (Proton NMR)

Solvent: CDCl₃, 300/400 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
0.96 - 1.00	Singlet (s)	9H		The tert-butyl protons are magnetically equivalent. They appear slightly upfield due to the distance from the electronegative carbonyl.
3.98 - 4.05	Singlet (s)	2H		Significant downfield shift (approx +0.7 ppm vs. neopentyl alcohol) caused by the strong deshielding of the chloroformate ester oxygen.

C NMR (Carbon NMR)

Solvent: CDCl₃, 75/100 MHz

Chemical Shift (, ppm)	Assignment	Carbon Type	Notes
26.1		Primary ()	Intense signal due to 3 equivalent carbons.
31.6		Quaternary ()	Low intensity; characteristic of quaternary carbons (long relaxation time).
79.5		Secondary ()	Deshielded by direct attachment to oxygen.
150.9		Carbonyl ()	Highly deshielded. The presence of Chlorine typically shifts this ~5 ppm upfield compared to dialkyl carbonates.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the chloroformate functionality. The high wavenumber of the carbonyl stretch is diagnostic of the acyl chloride character.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Diagnostic Value
2960 - 2870	C-H Stretch ()	Medium	Characteristic of alkyl methyl/methylene groups.
1775 - 1795	C=O Stretch	Strong	Chloroformates often show a split peak (doublet) or a very high frequency stretch due to the electronegative Cl atom tightening the C=O bond.
1150 - 1190	C-O-C Stretch	Strong	Asymmetric stretching of the ester linkage.
690 - 750	C-Cl Stretch	Medium	Weak/Medium band, often obscured in fingerprint region.

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

Neopentyl derivatives rarely show a strong molecular ion (

) because the neopentyl cation is relatively stable (especially after rearrangement to tert-amyl cation), and the C-O bond is prone to cleavage.

m/z (Mass-to-Charge)	Ion Identity	Relative Abundance	Fragmentation Logic
150 / 152		< 1% (Trace)	Molecular ion is unstable. If visible, shows 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$.
115 / 117		Low	Loss of chlorine radical.
71		100% (Base Peak)	Neopentyl cation. Formed by loss of the chloroformate group (). Often rearranges to tert-amyl cation.
57		High	tert-butyl cation. Formed by fragmentation of the neopentyl chain.
43		Medium	Propyl/Isopropyl cation fragment.

Experimental Protocol: Analytical Validation

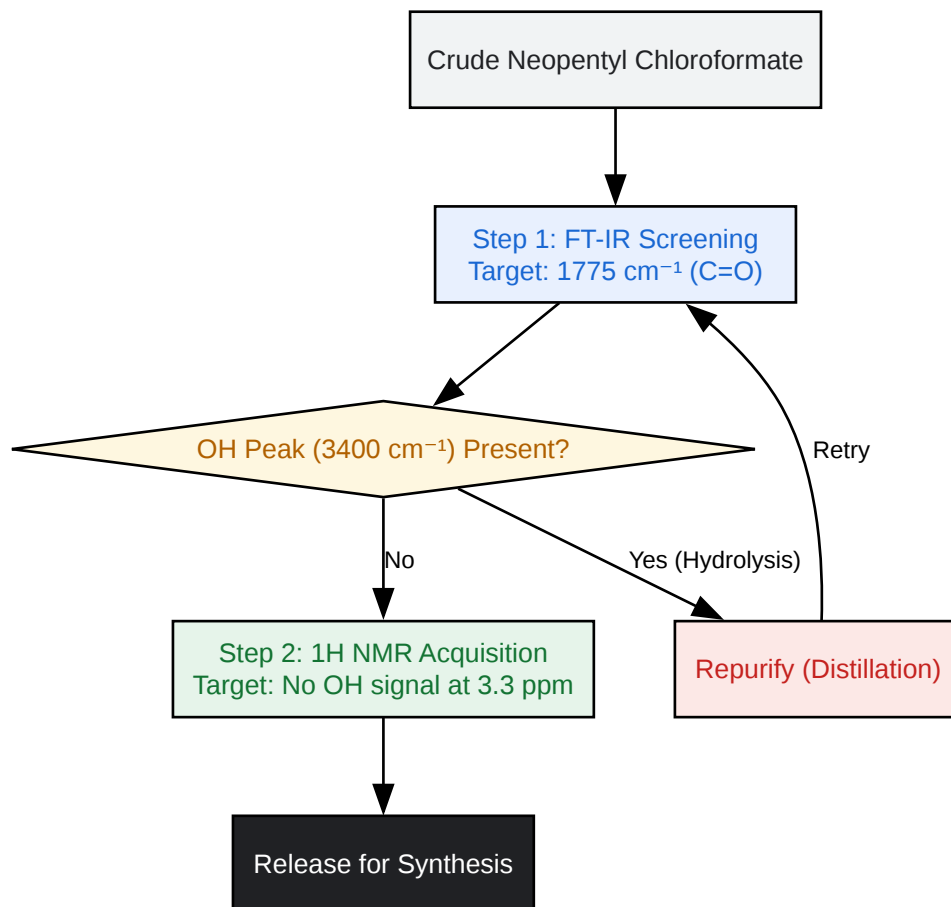
To ensure the integrity of the data presented above, the following validation workflow is recommended for researchers synthesizing or sourcing this material.

Sample Preparation & Handling

Safety Warning: **Neopentyl chloroformate** is a lachrymator and corrosive. It hydrolyzes to form HCl. All manipulations must occur in a fume hood.[1]

- Solvent Choice: Use anhydrous CDCl_3 (stored over molecular sieves) to prevent hydrolysis during NMR acquisition.
- Tube Prep: Flush NMR tubes with dry Nitrogen or Argon before introducing the sample.

Quality Control Workflow (DOT Diagram)



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Caption: Step-by-step Quality Control workflow to detect hydrolysis (neopentyl alcohol impurity) prior to usage.

References

- Sigma-Aldrich. **Neopentyl chloroformate** Product Specification & Safety Data Sheet.[2] CAS 20412-38-8.[2] [Link](#)
- D'Souza, M. J., et al. (2011).[2] "Correlation of the Rates of Solvolysis of **Neopentyl Chloroformate**—A Recommended Protecting Agent." *International Journal of Molecular Sciences*, 12(2), 1161–1174.[2] [Link](#)

- National Institute of Standards and Technology (NIST). Mass Spectral Library: Neopentyl Esters Fragmentation Patterns. [Link](#)
- PubChem. Compound Summary: **Neopentyl Chloroformate**. National Library of Medicine. [Link](#)

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Sources

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- 2. 氯甲酸新戊酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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